molecular formula C22H21ClN2O3S2 B5205701 N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B5205701
M. Wt: 461.0 g/mol
InChI Key: RDHOJFMTVSBUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a selective inhibitor of Aurora A kinase, which is a protein that plays a crucial role in cell division.

Mechanism of Action

N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide works by inhibiting Aurora A kinase, which is a protein that plays a crucial role in cell division. Aurora A kinase is involved in the formation and function of the mitotic spindle, which is necessary for proper cell division. N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide inhibits Aurora A kinase by binding to its active site, thereby preventing its function. This leads to the disruption of the mitotic spindle and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit tumor growth, and decrease the levels of phosphorylated histone H3, which is a marker of cell division. N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to induce mitotic defects and chromosomal abnormalities in cancer cells.

Advantages and Limitations for Lab Experiments

N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the function of this protein. It has also been extensively studied in preclinical models of cancer, which makes it a valuable tool for studying the efficacy of cancer treatments. However, N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the study of the combination of N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the role of Aurora A kinase in other biological processes, such as neuronal function and development, is an area of research that requires further investigation.

Synthesis Methods

The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide involves several steps, including the reaction of 4-chlorothiophenol with 2-bromoethylamine hydrobromide to form 2-(4-chlorophenylthio)ethylamine. This intermediate is then reacted with 4-(methylsulfonyl)aniline to form the final product, N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide. The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied in the field of cancer research due to its ability to inhibit Aurora A kinase. Aurora A kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied in preclinical models of cancer, where it has shown promising results in inhibiting tumor growth.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S2/c1-25(30(27,28)21-5-3-2-4-6-21)19-11-7-17(8-12-19)22(26)24-15-16-29-20-13-9-18(23)10-14-20/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHOJFMTVSBUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.